2-(1-Aminoethyl)thiazole-5-carboxylic acid

Description

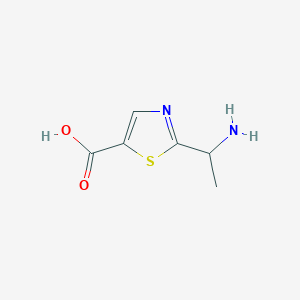

Structure

2D Structure

Properties

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and its Derivatives

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 2-(1-Aminoethyl)thiazole-5-carboxylic acid and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of an aminoethyl group at the 2-position and a carboxylic acid at the 5-position of the thiazole ring, as in this compound, offers a unique combination of functional groups that can be pivotal for molecular interactions with biological targets. This guide will delve into the known characteristics of this class of compounds, leveraging data from closely related analogues where specific information for the title compound is not publicly available.

Physicochemical Properties

Table 1: Physicochemical Data of 2-Aminothiazole-5-Carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| This compound hydrochloride | 1881288-75-0 | C6H9ClN2O2S | 208.67 | Not Available | Not Available |

| Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 | C6H8N2O2S | 172.21 | 152-166[4][5] | 3.12 ± 0.10[6] |

| 2-Aminothiazole-5-carboxylic acid | 40283-46-3 | C4H4N2O2S | 144.15 | Not Available | Not Available |

Note: The availability of spectral data (NMR, HPLC, LC-MS) for this compound hydrochloride has been noted, but the data itself is not publicly accessible.[7]

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the common precursor, ethyl 2-aminothiazole-5-carboxylate. The synthesis of this key intermediate is well-documented.

Synthesis of Ethyl 2-aminothiazole-5-carboxylate

A common and efficient method for the synthesis of ethyl 2-aminothiazole-5-carboxylate involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[8]

Experimental Protocol:

-

Bromination: To a solution of ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of water and dioxane, N-bromosuccinimide (1.1 equivalents) is slowly added at a low temperature (-10 °C). The reaction mixture is then stirred at room temperature for 1 hour.[9]

-

Thiazole Ring Formation: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80 °C for 1 hour.[9]

-

Work-up and Isolation: Upon cooling, the reaction is quenched with ammonia. The resulting solid is filtered, washed with water, and dried under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.[9]

The following diagram illustrates the general workflow for the synthesis of 2-aminothiazole-5-carboxamides, a class of compounds that includes derivatives of the title compound.

Caption: General workflow for the synthesis of 2-aminothiazole-5-carboxamide derivatives.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a multitude of biological activities.

Derivatives of 2-amino-thiazole-5-carboxylic acid have been designed as potent anti-tumor agents, drawing structural inspiration from the multi-kinase inhibitor, dasatinib.[10] These compounds have shown significant antiproliferative effects, particularly against leukemia cell lines.[3][10] The mechanism of action for such compounds often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

The general structural relationship and progression from a known active scaffold to the target class of compounds can be visualized as follows:

Caption: Conceptual pathway for the design of 2-aminothiazole-based inhibitors.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is sparse in publicly available literature, the established synthetic routes and biological activities of its close analogues provide a strong foundation for further research. The development of potent and selective therapeutic agents based on this scaffold remains an active and promising area of investigation for researchers in drug discovery.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-aminothiazole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl 2-aminothiazole-5-carboxylate CAS#: 32955-21-8 [amp.chemicalbook.com]

- 7. 1881288-75-0|this compound hydrochloride| Ambeed [ambeed.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(1-Aminoethyl)thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1-Aminoethyl)thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, structure, and the broader context of its therapeutic potential based on the activities of structurally related 2-aminothiazole derivatives.

Core Compound Identification and Properties

This compound is a derivative of the 2-aminothiazole scaffold, a core structure in numerous biologically active molecules. While specific data for the parent compound is limited, information is available for its hydrochloride salt and its (R)-enantiomer.

Chemical Structure:

-

IUPAC Name: 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid

-

Molecular Formula: C₆H₈N₂O₂S

-

Molecular Weight: 172.20 g/mol

Below is a table summarizing the key identifiers for this compound and its common forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | SMILES | InChI Key |

| This compound | 1368104-47-5 | C₆H₈N₂O₂S | 172.20 | CC(N)C1=NC=C(C(=O)O)S1 | WPVSVYYNMIJKBD-UHFFFAOYSA-N |

| This compound hydrochloride | 1881288-75-0 | C₆H₉ClN₂O₂S | 208.67 | CC(N)C1=NC=C(C(=O)O)S1.Cl | Not Available |

| (R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid | 2272625-08-6 | C₆H₈N₂O₂S | 172.20 | N--INVALID-LINK--c1ncc(C(O)=O)s1 | Not Available |

Note: Data for the parent compound and its hydrochloride salt is based on supplier information and public databases.

The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This scaffold is a key component in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] Its versatility stems from its ability to serve as a bioisosteric replacement for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets.

Potential Therapeutic Applications: Kinase Inhibition

A significant area of research for 2-aminothiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Several approved and investigational drugs targeting kinases feature the 2-aminothiazole core.

While the specific biological targets of this compound have not been detailed in publicly available literature, the broader class of 2-aminothiazole derivatives has been shown to inhibit various kinases, including:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]

-

Protein Kinase CK2: This kinase is involved in cell proliferation and survival, and its inhibition is a promising strategy for cancer treatment.[7][8]

-

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers.[3]

The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. However, allosteric inhibitors that bind to sites other than the ATP pocket have also been developed.[7]

Below is a conceptual diagram illustrating a potential signaling pathway involving kinase inhibition by a 2-aminothiazole derivative.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Crystal Structure of 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. As of the latest literature review, a solved crystal structure for this specific compound has not been deposited in public databases. Therefore, this guide outlines a complete experimental workflow, from chemical synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) data collection and structure refinement. Furthermore, it discusses the potential biological relevance of this compound in the context of cancer therapeutics, given the known activities of related 2-aminothiazole derivatives.

Synthesis and Physicochemical Properties

A generalized synthetic approach involves the reaction of a thiourea equivalent with an appropriate α-haloketone or α-halo-β-ketoester precursor. For the target compound, a multi-step synthesis would likely be required, starting from a protected amino acid derivative to introduce the chiral aminoethyl group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | PubChem |

| Molecular Weight | 172.21 g/mol | PubChem |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: These properties are computationally predicted and await experimental verification.

Experimental Protocols for Crystal Structure Determination

The determination of a molecular structure from a single crystal is a multi-stage process that requires careful execution of crystallization, data collection, and computational analysis.[1][3]

Crystallization of the Compound

Obtaining a high-quality single crystal is paramount for a successful structure determination.[4][5] The crystal should ideally be 0.1 to 0.5 mm in size, with well-defined faces and no visible defects.[6] Several techniques can be employed to grow crystals from a purified sample of this compound.

Detailed Methodologies:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. Crystals should form as the solution becomes supersaturated.[7]

-

-

Vapor Diffusion:

-

Hanging Drop: A small drop (1-5 µL) of the compound solution is placed on a siliconized glass coverslip. The coverslip is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

-

Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

-

In both setups, the precipitant vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.[8]

-

-

Liquid-Liquid Diffusion:

-

A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble.

-

This is typically done in a narrow tube (e.g., an NMR tube). The denser solvent is placed at the bottom, and the less dense solvent is carefully added on top.

-

Crystals form at the interface between the two liquids as they slowly mix.[4]

-

-

Antisolvent Crystallization:

-

A solution of the compound is prepared.

-

An antisolvent is slowly added to this solution until turbidity is observed, indicating the onset of precipitation.

-

The solution is then slightly warmed or a small amount of the original solvent is added to redissolve the precipitate.

-

The clear solution is allowed to cool or stand undisturbed, promoting slow crystal growth.[8]

-

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is analyzed using a diffractometer to determine its three-dimensional structure.[9][10]

Workflow:

-

Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a specialized loop or glass fiber, often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1] The crystal is rotated, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots (reflections), whose positions and intensities are recorded by a detector.[11][12]

-

Data Processing: The collected images are computationally processed. This involves:

-

Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal lattice symmetry.[11]

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and combining symmetry-related reflections to produce a final, unique set of reflection data.[11]

-

Structure Solution and Refinement

The processed data provides the intensities of the diffracted waves but not their phases. Determining these phases is known as the "phase problem."[13]

-

Structure Solution (Solving the Phase Problem):

-

Direct Methods: For small molecules (< 2000 atoms), statistical and probabilistic methods are used to directly estimate the phases from the reflection intensities.[1][13] This is the most likely method for this compound.

-

Patterson Methods: Used if the molecule contains a heavy atom, as the vectors between heavy atoms can be determined and used to phase the remaining data.

-

-

Model Building and Refinement:

-

Once initial phases are obtained, an electron density map is calculated. This map shows the distribution of electrons in the unit cell, allowing for the initial placement of atoms.[14]

-

This initial atomic model is then refined using least-squares methods.[15] The process iteratively adjusts atomic positions, thermal parameters (describing atomic vibrations), and occupancies to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[14][15]

-

The quality of the final structure is assessed by metrics such as the R-factor (R1), which measures the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.[14]

-

Data Presentation

The final output of a successful crystal structure determination is a set of crystallographic data that describes the molecule's structure in the solid state. The following table shows an example of such data for a related 2-aminothiazole derivative, which would be similar in format to what would be expected for the title compound.

Table 2: Example Crystallographic Data for a 2-Aminothiazole Derivative

| Parameter | Value |

| Empirical formula | C₁₈H₁₉N₃O₃S |

| Formula weight | 357.43 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 101.34(3)°c = 11.234(2) Å, γ = 90° |

| Volume | 1721.1(6) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.380 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.03 |

Note: This is example data for a representative compound and not for this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound synthesis to final structure validation.

Caption: Workflow for Crystal Structure Determination.

Potential Biological Signaling Pathway

Derivatives of 2-aminothiazole are known to exhibit anti-cancer properties, often by inhibiting protein kinases involved in cell proliferation and survival signaling.[16][17] For instance, some analogs show activity against kinases like VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that tumors need to grow).[17] The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that such a compound might inhibit.

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The protocols detailed herein are standard for small organic molecules and offer a clear path for researchers to obtain high-resolution structural data. Such data would be invaluable for understanding its solid-state properties, confirming its absolute stereochemistry, and informing the rational design of new derivatives, particularly for applications in oncology where the 2-aminothiazole scaffold has shown significant promise.[18][19]

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Single-Crystal XRD and Structure Determination [atomfair.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. excillum.com [excillum.com]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. portlandpress.com [portlandpress.com]

- 12. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-(1-Aminoethyl)thiazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 | [1] |

| Thiazole Derivative MMH-5 | HepG2 (Liver) | 7.26 | [1] |

| Amide Derivative | K562 (Leukemia) | Comparable to Dasatinib | [2] |

| MCF-7 (Breast) | 20.2 | [2] | |

| HT-29 (Colon) | 21.6 | [2] | |

| MDA-MB-231 (Breast) | Inactive | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HepG2, K562)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of these derivatives are often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

DOT script for Apoptosis Induction Pathway

Caption: Apoptosis induction by this compound derivatives.

DOT script for Cell Cycle Arrest Pathway

Caption: Cell cycle arrest mechanism of this compound derivatives.

Antimicrobial Activity

Several derivatives of 2-aminothiazole have been reported to possess antibacterial and antifungal properties.[3][4] While specific quantitative data for this compound derivatives is still emerging, the broader class of compounds shows promise in combating various microbial pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

DOT script for Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibitory Activity

Recent studies have highlighted the potential of 2-aminothiazole derivatives as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. This opens up avenues for their development in treating a range of diseases, from glaucoma to neurodegenerative disorders.

Quantitative Enzyme Inhibitory Activity Data

The following table presents the inhibition constants (Ki) of certain 2-aminothiazole derivatives against key metabolic enzymes.

| Compound Class | Enzyme Target | Ki (µM) | Reference |

| 2-Aminothiazole Derivatives | Carbonic Anhydrase I | Varies | |

| Carbonic Anhydrase II | Varies | ||

| Acetylcholinesterase (AChE) | Varies | ||

| Butyrylcholinesterase (BChE) | Varies | ||

| Dual Bcr-Abl/HDAC inhibitors | Bcr-Abl | Varies | [5] |

| HDAC1 | Varies | [5] | |

| pan-Src kinase inhibitors | Src family kinases | Nanomolar to subnanomolar | [6] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase (CA) can be determined by monitoring the CA-catalyzed hydration of CO2.

Materials:

-

This compound derivatives

-

Purified human carbonic anhydrase isoenzymes (hCA I and II)

-

Buffer solution (e.g., Tris-HCl)

-

Substrate (e.g., p-nitrophenyl acetate)

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Activity Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Data Analysis: Calculate the initial reaction rates and determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon plots).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect on acetylcholinesterase (AChE) is commonly measured using Ellman's method, which is a colorimetric assay.

Materials:

-

This compound derivatives

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the pre-incubation.

-

Substrate Addition: After a short pre-incubation, add the ATCI substrate to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 or Ki values.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the 2-aminothiazole-5-carboxamide core involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[7] This approach provides high yields and avoids the need for protecting groups.[7]

DOT script for a general synthesis workflow

Caption: General synthetic route to 2-aminothiazole-5-carboxamide derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and the treatment of enzyme-related disorders. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The detailed methodologies and mechanistic insights provided in this guide are intended to support and accelerate these drug discovery and development efforts.

References

- 1. This compound | 1368104-47-5 | Benchchem [benchchem.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-aminothiazole derivatives, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of the therapeutic potential of this versatile heterocyclic motif.

Anticancer Targets

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key components of cancer cell proliferation, survival, and metastasis.

Key Anticancer Targets and Quantitative Data

A substantial body of research has quantified the inhibitory activity of 2-aminothiazole derivatives against numerous cancer cell lines and specific molecular targets. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: In Vitro Antiproliferative Activity of 2-Aminothiazole Derivatives against Various Cancer Cell Lines

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Compound 27 | HeLa | 1.6 ± 0.8 | [1] |

| Compound 27 | A549 | >50 | [1] |

| Compound 28 | A549 | 8.64 | [1] |

| Compound 28 | HeLa | 6.05 | [1] |

| Compound 28 | HT29 | 0.63 | [1] |

| Compound 28 | Karpas299 | 13.87 | [1] |

| Compound 21 | K563 | 16.3 | [1] |

| Dasatinib (Reference) | K563 | 11.08 | [1] |

| TH-39 (15 ) | K562 | 0.78 | [1] |

| Compound 20 | H1299 | 4.89 | [1] |

| Compound 20 | SHG-44 | 4.03 | [1] |

| Compound 3f (4-CH3 phenyl derivative) | A549 | 3.72 | [2] |

| Compound 6b | MCF-7 | 17.2 ± 1.9 | [2] |

| Compound 6b | A549 | 19.0 ± 3.2 | [2] |

| 2-Aminobenzothiazole derivative 13 | HCT116 | 6.43 ± 0.72 | [3] |

| 2-Aminobenzothiazole derivative 13 | A549 | 9.62 ± 1.14 | [3] |

| 2-Aminobenzothiazole derivative 13 | A375 | 8.07 ± 1.36 | [3] |

| 2-Aminobenzothiazole-TZD hybrid 20 | HepG2 | 9.99 | [3] |

| 2-Aminobenzothiazole-TZD hybrid 20 | HCT-116 | 7.44 | [3] |

| 2-Aminobenzothiazole-TZD hybrid 20 | MCF-7 | 8.27 | [3] |

Table 2: Enzyme Inhibition Data of 2-Aminothiazole Derivatives in Anticancer Research

| Compound ID/Description | Target Enzyme | IC50 / Ki | Reference |

| Derivative with 2-(dialkylamino)ethylurea moiety | PI3Kα | IC50 = 13 nM | [1] |

| Compound 85 | VEGFR-2 kinase | Ki = 49 ± 9 nM, IC50 = 23 nM | [1] |

| 2-Aminobenzothiazole congener 12 | EGFR | IC50 = 96 nM | [3] |

| 2-Aminobenzothiazole derivative 13 | EGFR | IC50 = 2.80 µM | [3] |

| 2-Aminobenzothiazole-TZD hybrid 20 | VEGFR-2 | IC50 = 0.15 µM | [3] |

| 2-Aminobenzothiazole-CT hybrid 21 | VEGFR-2 | IC50 = 0.19 µM | [3] |

| 2-Aminobenzothiazole derivative 24 | FAK | IC50 = 4.63 ± 0.85 µM (C6 cells) | [3] |

| Compound 3 | nNOS | Ki = 10 µM | [4] |

Signaling Pathways

1. PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell cycle progression, proliferation, and survival.[5] Many cancers exhibit overactivation of this pathway, which reduces apoptosis and promotes cell growth.[5] 2-aminothiazole derivatives have been identified as inhibitors of key components of this pathway, such as PI3Kα.[1]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

2. Tubulin Polymerization and Cell Cycle Arrest: Tubulin proteins are the building blocks of microtubules, which are essential for cell division (mitosis).[6][7] Disruption of microtubule dynamics by either stabilizing or destabilizing agents can lead to cell cycle arrest and apoptosis.[8] Certain 2-aminothiazole derivatives function as tubulin polymerization inhibitors.

Caption: Mechanism of action of tubulin-inhibiting 2-aminothiazole derivatives.

Experimental Protocols

1. Cell Viability Assay (MTT Assay): This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[9]

-

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]

-

2. In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a reaction buffer.

-

Add the test compound (2-aminothiazole derivative) or a control (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Analyze the polymerization curves to determine the inhibitory or enhancing effect of the compound on tubulin assembly.

-

Antimicrobial Targets

2-Aminothiazole derivatives exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi.

Key Antimicrobial Targets and Quantitative Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Table 3: Antimicrobial Activity (MIC) of 2-Aminothiazole Derivatives

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Piperazinyl derivative 121d | S. aureus 29213 | 2 | [10] |

| Piperazinyl derivative 121d | S. aureus 25923 | 2 | [10] |

| Piperazinyl derivative 121d | E. coli | 8 | [10] |

| Piperazinyl derivative 121d | P. aeruginosa | 8 | [10] |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. aureus | 4-16 | [10][11] |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. epidermidis | 4-16 | [10][11] |

| Derivative 117 (R1 = OCH3) | E. coli | Not specified, "remarkable efficacy" | [10][11] |

| Derivative 117 (R1 = CH3) | E. coli | Not specified, "remarkable efficacy" | [10][11] |

| Derivative 117 (R1 =H, R2 = Ph) | P. aeruginosa | Not specified, "significant efficacy" | [10][11] |

Mechanisms of Action

1. Inhibition of MurB in Bacteria: MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

2. Inhibition of Fungal CYP51: Cytochrome P450 14α-demethylase (CYP51 or Erg11) is a key enzyme in the ergosterol biosynthesis pathway in fungi.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[12][13]

Caption: Antimicrobial mechanisms of action of 2-aminothiazole derivatives.

Experimental Protocols

1. Broth Microdilution Method for MIC Determination: This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.[5][14]

-

Principle: The assay involves serially diluting the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14]

-

Protocol Outline:

-

Prepare serial twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity to determine the lowest concentration that inhibits growth (the MIC).

-

Anti-inflammatory Targets

Chronic inflammation is implicated in a variety of diseases, and 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.

Key Anti-inflammatory Targets

The primary mechanism of anti-inflammatory action for many 2-aminothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[9][15]

Signaling Pathway

Caption: Inhibition of the COX-2 pathway by 2-aminothiazole derivatives in inflammation.

Experimental Protocols

1. In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, which is produced during the cyclooxygenase reaction. Inhibition of the enzyme results in a decreased rate of color development.

-

Protocol Outline:

-

Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), heme, and a buffer.

-

Add the 2-aminothiazole derivative at various concentrations or a known inhibitor (e.g., celecoxib for COX-2) to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe.

-

Monitor the absorbance change at a specific wavelength over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for each COX isoform to assess potency and selectivity.

-

Other Enzyme Inhibitory Activities

The therapeutic potential of 2-aminothiazole derivatives extends to the inhibition of other clinically relevant enzymes.

Key Enzyme Targets and Quantitative Data

Table 4: Inhibition of Various Enzymes by 2-Aminothiazole Derivatives

| Compound ID/Description | Target Enzyme | Ki (nM) | Reference |

| Heterocyclic sulfonamide with 2-aminothiazole | Carbonic Anhydrase II (hCA II) | 3.5 - 45.4 | [1] |

Mechanisms of Action

1. Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16][17] They are involved in various physiological processes, including pH regulation and fluid balance.[17] Inhibition of specific CA isoforms has therapeutic applications, for instance, in the treatment of glaucoma.

2. Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

Experimental Protocols

1. Carbonic Anhydrase Inhibition Assay:

-

Principle: The assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl acetate) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

-

Protocol Outline:

-

Prepare a reaction mixture containing the carbonic anhydrase isoenzyme and a buffer.

-

Add the 2-aminothiazole derivative at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 400 nm over time.

-

Determine the inhibitory activity and calculate the Ki value.

-

2. Acetylcholinesterase Inhibition Assay (Ellman's Method):

-

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.[4]

-

Protocol Outline:

-

Prepare a reaction mixture in a 96-well plate containing AChE enzyme solution, DTNB, and a buffer.

-

Add the 2-aminothiazole derivative at various concentrations.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.[4]

-

This technical guide provides a foundational understanding of the diverse therapeutic targets of 2-aminothiazole derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for guiding future research and development efforts in this promising area of medicinal chemistry.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. researchgate.net [researchgate.net]

- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and Its Analogs

Disclaimer: As of November 2025, publicly available scientific literature does not provide a specific mechanism of action for 2-(1-Aminoethyl)thiazole-5-carboxylic acid. This guide, therefore, focuses on the known mechanisms of action of structurally related 2-aminothiazole derivatives, which have been investigated for their potential as anticancer agents and as histamine H2-receptor agonists.

Anticancer Activity of 2-Aminothiazole-5-Carboxylic Acid Derivatives

The 2-aminothiazole scaffold is a core component of various compounds developed as anticancer agents.[1] Research has primarily focused on derivatives of 2-amino-thiazole-5-carboxylic acid, which have shown promise as inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[1][2]

Core Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain N-acyl-2-aminothiazole derivatives have been identified as potent and selective inhibitors of the CDK2/cyclin E complex.[1] CDK2 is a key enzyme that, when activated by binding to cyclin E, facilitates the transition of the cell from the G1 to the S phase, a critical step for DNA replication and cell division.[2][3] By competitively binding to the ATP-binding site of CDK2, these inhibitors block its kinase activity, preventing the phosphorylation of its substrates.[2] This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells and potentially inducing apoptosis (programmed cell death).[2]

Signaling Pathway

The signaling pathway affected by these 2-aminothiazole derivatives is central to cell cycle control. The inhibition of the CDK2/cyclin E complex prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of a representative 2-amino-thiazole-5-carboxylic acid phenylamide derivative against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 | Leukemia | Comparable to Dasatinib (<1 µM) | [4] |

| MCF-7 | Breast Carcinoma | 20.2 | [4] | |

| HT-29 | Colon Carcinoma | 21.6 | [4] | |

| MDA-MB-231 | Breast Carcinoma | Inactive | [4] | |

| Dasatinib (Reference) | K563, MCF-7, HT-29, MDA-MB-231 | Various | < 1 | [4] |

Experimental Protocols

This protocol outlines a common method for assessing the antiproliferative effects of a test compound on the K562 human leukemia cell line.

Objective: To determine the concentration of a test compound that inhibits the proliferation of K562 cells by 50% (IC50).

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (e.g., a 2-aminothiazole derivative)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well microtiter plates

-

Cell viability reagent (e.g., MTS/PMS or MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: K562 cells are seeded into 96-well plates at a density of approximately 5 x 104 cells/well in 100 µL of complete RPMI-1640 medium.[5]

-

Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Viability Assessment: Following incubation, a cell viability reagent (e.g., 20 µL of MTS/PMS solution) is added to each well.[5] The plates are then incubated for an additional 1-4 hours.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes a biochemical assay to measure the inhibitory activity of a compound against the CDK2/Cyclin E kinase.

Objective: To determine the concentration of a test compound that inhibits the activity of the CDK2/Cyclin E complex by 50% (IC50).

Materials:

-

Recombinant human CDK2/Cyclin E1 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP (Adenosine triphosphate)

-

Test compound

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control).[6]

-

Enzyme Addition: Add 2 µL of CDK2/Cyclin E1 enzyme diluted in kinase buffer.[6]

-

Initiation of Reaction: Add 2 µL of a mixture of the kinase substrate (e.g., Histone H1) and ATP to initiate the kinase reaction.[6]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal in the presence of the compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Histamine H2-Receptor Agonism of Substituted (2-Aminoethyl)thiazoles

Structurally similar compounds, specifically substituted 4- and 5-(2-aminoethyl)thiazoles, have been identified as agonists of the histamine H2-receptor.[3] These compounds mimic the action of endogenous histamine at these receptors.

Core Mechanism: Activation of the Histamine H2-Receptor

Histamine H2-receptor agonists bind to and activate H2-receptors, which are G-protein coupled receptors (GPCRs).[7] This activation stimulates the associated Gs protein, leading to the activation of adenylyl cyclase.[7] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[7] In the stomach's parietal cells, this pathway culminates in the activation of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion.[7]

Signaling Pathway

The activation of the histamine H2-receptor initiates a well-defined signaling cascade that is a key regulator of gastric acid secretion.

Experimental Protocols

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the histamine H2-receptor.

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for the histamine H2-receptor.

Materials:

-

HEK293T cells transiently or stably expressing the human histamine H2-receptor

-

Radioligand (e.g., [3H]tiotidine)

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled ligand for non-specific binding determination (e.g., 1 µM tiotidine)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture and harvest HEK293T cells expressing the H2-receptor. Prepare cell membranes by homogenization and centrifugation.

-

Saturation Binding (to determine Kd of radioligand):

-

Incubate cell membranes with increasing concentrations of the radioligand (e.g., [3H]tiotidine, 0.4 to 240 nM).[8]

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled ligand to determine non-specific binding.[8]

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 40 minutes).[8]

-

-

Competition Binding (to determine Ki of test compound):

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

-

Separation of Bound and Free Ligand: Stop the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding (total minus non-specific) against the radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

For competition binding, plot the percentage of specific binding against the log of the test compound concentration. Analyze the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. What are H2 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

The Aminothiazole Scaffold: A Privileged Structure in Modern Medicine

The 2-aminothiazole moiety is a heterocyclic amine that has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile binding capabilities have allowed for its incorporation into a wide array of therapeutic agents, spanning indications from anti-inflammatory and antiviral to anticancer and neurological disorders.[4][5] This technical guide explores the history of aminothiazole compounds in medicine, from their initial synthesis to their role in blockbuster drugs, providing detailed experimental context and summarizing key data for researchers and drug development professionals.

Early History: From Synthesis to the Dawn of Antibacterials

The foundation of aminothiazole chemistry was laid in 1887 with the Hantzsch thiazole synthesis , a robust method involving the reaction of an α-haloketone with a thiourea.[6][7] This straightforward condensation reaction opened the door for the creation of a vast library of thiazole derivatives.

One of the first major therapeutic applications of the 2-aminothiazole core was as a key precursor to Sulfathiazole , a member of the revolutionary sulfa class of antibiotics.[5] While largely superseded by modern antibiotics, sulfathiazole's development marked the entry of this scaffold into the medicinal chemist's toolkit and demonstrated its potential for creating biologically active molecules.

Key Aminothiazole-Based Drugs: A Journey Through Therapeutic Innovation

The versatility of the aminothiazole scaffold is best illustrated by the diverse mechanisms and therapeutic areas of the drugs it has enabled.

Meloxicam: Targeting Inflammation with Selectivity

Discovered by chemists at a subsidiary of Boehringer Ingelheim in the 1970s, meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation, particularly in rheumatic diseases.[8] It was approved for medical use in the United States and became the 27th most commonly prescribed medication in the U.S. in 2023, with over 20 million prescriptions.[8]

Mechanism of Action: Meloxicam's primary mechanism is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[9][10] Critically, meloxicam shows preferential inhibition of COX-2 over COX-1, especially at lower therapeutic doses.[8][11] This selectivity is attributed to the methyl group on the thiazole ring, which fits into a flexible space in the COX-2 active site.[8] By sparing COX-1, which is involved in protecting the gastric mucosa, meloxicam aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Pramipexole: A Dopamine Agonist for Neurological Disorders

First manufactured by Pharmacia and Upjohn and approved for medical use in the U.S. in 1997, pramipexole is a non-ergoline aminobenzothiazole compound.[12][13][14] It is primarily prescribed for idiopathic Parkinson's disease and moderate-to-severe restless legs syndrome.[12][15]

Mechanism of Action: Pramipexole functions as a dopamine agonist with a high affinity for the D2-like subfamily of dopamine receptors, showing a preference for the D3 receptor subtype.[12][16] In Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, pramipexole directly stimulates the remaining postsynaptic dopamine receptors in the substantia nigra, mimicking the effect of dopamine and alleviating motor symptoms like tremor and bradykinesia.[12][16]

Dasatinib: Overcoming Resistance in Cancer Therapy

Developed by Bristol-Myers Squibb and approved by the FDA in 2006, dasatinib is a potent tyrosine kinase inhibitor (TKI).[17][18][19] Its discovery was a significant step forward in treating chronic myeloid leukemia (CML), especially in patients resistant to the first-line TKI, imatinib.[17][20]

Mechanism of Action: Dasatinib is a dual inhibitor of the BCR-ABL and Src family kinases.[17] In CML, the Philadelphia chromosome abnormality leads to the creation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation.[19] Unlike its predecessor imatinib, which only binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[19][21]

Ritonavir: A Dual-Role Antiviral Agent

Approved in 1996 and developed by Abbott Laboratories, ritonavir is an HIV protease inhibitor.[22] While initially used for its direct antiviral activity, its most significant contribution to medicine has been as a pharmacokinetic enhancer.[23][24]

Mechanism of Action: Ritonavir has a dual mechanism. First, as an antiretroviral, it inhibits the HIV protease enzyme, which is essential for cleaving viral polyproteins into functional proteins, thus preventing the maturation of new, infectious virions.[25][26] Second, and more commonly in modern therapy, low-dose ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 in the liver and gut.[22][24][26] By inhibiting this enzyme, ritonavir slows the metabolism of other co-administered protease inhibitors, "boosting" their concentration and duration of action in the body. This allows for lower and less frequent dosing of other antiviral drugs.[24][26]

Data Presentation

Table 1: Overview of Key Aminothiazole-Based Drugs

| Drug | Primary Developer | First Approval (US) | Therapeutic Area | Core Mechanism of Action |

| Meloxicam | Boehringer Ingelheim | ~1990s | Anti-inflammatory | Preferential COX-2 Inhibitor[8][11] |

| Pramipexole | Pharmacia & Upjohn | 1997 | Neurology (Parkinson's) | Dopamine D2/D3 Receptor Agonist[12][14] |

| Ritonavir | Abbott Laboratories | 1996 | Antiviral (HIV) | HIV Protease Inhibitor; CYP3A4 Inhibitor[22][24] |

| Dasatinib | Bristol-Myers Squibb | 2006 | Oncology (CML) | BCR-ABL and Src Kinase Inhibitor[17][18] |

Table 2: Selected Pharmacokinetic Properties

| Drug | Oral Bioavailability | Protein Binding | Elimination Half-life | Primary Metabolism |

| Meloxicam | ~89% | >99% | ~20 hours | Hepatic (CYP2C9, CYP3A4)[11] |

| Pramipexole | >90% | ~15% | 8-12 hours | Primarily renal excretion (unchanged) |

| Ritonavir | Not fully determined | ~98-99% | 3-5 hours | Hepatic (CYP3A4, CYP2D6)[24] |

| Dasatinib | Dose-proportional | ~96% | 3-5 hours | Hepatic (CYP3A4) |

Table 3: Example Clinical Efficacy Data - DASISION Trial (Dasatinib vs. Imatinib in newly diagnosed CML)

| Response Metric (at 12 months) | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) |

| Complete Cytogenetic Response (CCyR) | 77% | 66% |

| Major Molecular Response (MMR) | 46% | 28% |

| Data adapted from the pivotal DASISION clinical trial results.[17] |

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis (General Method)

This protocol describes a foundational method for synthesizing the 2-aminothiazole core.

Objective: To synthesize a 4-substituted-2-aminothiazole derivative from an α-haloketone and thiourea.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol (or similar solvent)

-

Sodium bicarbonate (or other mild base for workup)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the α-haloketone and thiourea in a suitable solvent like ethanol.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Stir the reaction continuously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Cooling and Precipitation: Once complete, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Workup: Neutralize the resulting hydrohalide salt by adding a mild aqueous base, such as sodium bicarbonate solution, until the effervescence ceases.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

-

Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Workflow for Aminothiazole Drug Discovery

This diagram illustrates a typical, high-level workflow for identifying and developing a novel aminothiazole-based drug candidate.

Conclusion

The history of the 2-aminothiazole scaffold is a testament to its enduring value in medicinal chemistry. From its humble beginnings in the Hantzsch synthesis and its role in early antibiotics, it has evolved into a cornerstone of modern pharmaceuticals. The diverse biological activities of drugs like meloxicam, pramipexole, dasatinib, and ritonavir highlight the scaffold's remarkable ability to be tailored to interact with a wide range of biological targets. Its continued prevalence in drug discovery pipelines suggests that the 2-aminothiazole core will remain a source of novel therapeutics for years to come.[4][27]

References

- 1. Identification of potential 2-aminothiazole pharmaceuticals - Issuu [issuu.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. media.neliti.com [media.neliti.com]

- 8. Meloxicam - Wikipedia [en.wikipedia.org]

- 9. scholarsinmedicine.com [scholarsinmedicine.com]

- 10. Meloxicam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 12. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pramipexole - Wikipedia [en.wikipedia.org]

- 15. Mirapex (Pramipexole Dihydrochloride) for the Treatment of Parkinson’s Disease, USA - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. researchgate.net [researchgate.net]

- 17. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dasatinib - Wikipedia [en.wikipedia.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Dasatinib: the emerging evidence of its potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ritonavir - Proteopedia, life in 3D [proteopedia.org]

- 23. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Ritonavir - Wikipedia [en.wikipedia.org]

- 25. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 26. go.drugbank.com [go.drugbank.com]

- 27. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental studies on the stability and degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic acid were identified in a comprehensive literature search. The following guide is constructed based on the known chemical properties of its constituent functional groups (2-aminothiazole, carboxylic acid, and a primary amine) and available data on the degradation of structurally related compounds. The proposed degradation pathways and experimental protocols are therefore hypothetical and intended to serve as a strategic framework for future stability studies.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] Understanding the stability and degradation profile of this molecule is critical for its potential development as a pharmaceutical agent, ensuring its quality, safety, and efficacy. This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound and outlines a systematic approach for its stability assessment based on established principles of forced degradation studies.

Potential Degradation Pathways

Based on the functional groups present in this compound and degradation patterns observed in similar molecules, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The ester and amide functionalities are common targets for hydrolysis. While this compound lacks these, the carboxylic acid and amino groups can be influenced by pH. Although the thiazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage. Peptidic thiazolines, for instance, have been shown to be susceptible to acid hydrolysis.[2]

Oxidative Degradation

The thiazole ring and the primary amino group are potential sites for oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. Oxidative ring-opening of benzothiazole derivatives has been reported.[3] The primary amine can also undergo oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to investigate this pathway.

Photodegradation

2-Aminothiazole derivatives have been shown to be susceptible to photodegradation.[4] Studies on 2-aminothiazole-4-carboxylic acid have demonstrated that UV irradiation can lead to an initial decarboxylation, followed by complex ring-opening reactions.[5][6][7] Another photodegradation mechanism for a thiazole-containing compound involved a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to the final degradation product.[8]

Thermal Degradation

Thermal stress can induce degradation, often leading to decarboxylation of the carboxylic acid group. The overall stability of the molecule at elevated temperatures should be assessed to determine its thermal lability.

Forced Degradation Studies: A Proposed Framework

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9] The following table summarizes the recommended stress conditions based on ICH guidelines.

| Stress Condition | Proposed Experimental Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60°C) | Amide hydrolysis of the aminoethyl side chain (if impurities are present), potential thiazole ring opening under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | Potential for reactions involving the carboxylic acid and amino groups. |

| Oxidation | 3% - 30% H₂O₂ at room temperature | Thiazole N-oxide, thiazole sulfoxide, products of oxidative deamination, and ring-opened products. |

| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Decarboxylation product (2-(1-Aminoethyl)thiazole), ring-opened products, and products of photo-oxidation. |

| Thermal Degradation | Dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH) | Decarboxylation product, and other thermal decomposition products. |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible data.

General Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the respective acid or base solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate the samples at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute to the appropriate concentration for analysis.

-

Oxidation: Add a specified volume of hydrogen peroxide solution (e.g., 3%) to an aliquot of the stock solution. Protect the sample from light and monitor the degradation at various time points at room temperature.

-

Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Store the solid compound and the stock solution in a temperature- and humidity-controlled oven at the specified conditions.

-